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Introduction
Nano-11047 is a novel, biodegradable, self-immolative nanocarrier designed for targeted drug

delivery, particularly in cancer therapy.[1][2] It is synthesized from the second-generation

polyamine analogue, PG-11047. The formulation is designed to overcome limitations of

traditional drug loading by creating a nanocarrier directly from a therapeutic agent.[1][2] This

document provides detailed application notes and experimental protocols for the use of Nano-

11047 in drug delivery and cancer research, with a focus on its mechanism of action in

modulating polyamine metabolism.

Mechanism of Action
Nano-11047 is taken up by cells via endocytosis.[1][2] Within the reductive intracellular

environment, the disulfide linker in the nanocarrier is cleaved, leading to its disassembly and

the release of the active parent compound, PG-11047.[1][2] The accumulation of intracellular

PG-11047 disrupts the delicate balance of polyamine metabolism, which is crucial for cell

proliferation, especially in cancer cells.[1][2][3] This disruption occurs through three primary

effects:

Down-regulation of Ornithine Decarboxylase (ODC): ODC is a rate-limiting enzyme in

polyamine biosynthesis. PG-11047 decreases ODC activity, thereby inhibiting the production

of new polyamines.[1][2][3]
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Induction of Spermidine/Spermine N1-acetyltransferase (SSAT): The release of PG-11047

leads to a significant increase in SSAT activity, an enzyme that acetylates spermidine and

spermine, marking them for catabolism.[1][2][3]

Induction of Spermine Oxidase (SMOX): PG-11047 also induces SMOX, an enzyme that

specifically catabolizes spermine.[1][2][3]

The cumulative effect of these changes is a depletion of the intracellular pools of natural

polyamines, which in turn inhibits tumor cell growth.[1][2][3]
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Caption: Mechanism of action of Nano-11047 in cancer cells.
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Quantitative Data Summary
The following tables summarize the quantitative effects of Nano-11047 on cell viability and key

enzymes in polyamine metabolism in Non-Small Cell Lung Cancer (NSCLC) cell lines.

Table 1: Effect of Nano-11047 on Cell Viability

Cell Line Treatment Concentration
Incubation
Time (hours)

Result

H157 Nano-11047 Increasing Doses 96

Concentration-

dependent

growth inhibition

A549 Nano-11047 Increasing Doses 96

Concentration-

dependent

growth inhibition

Data extracted from a study by Murray-Stewart et al., which showed H157 cells having slightly

greater sensitivity than A549 cells.[2]

Table 2: Effect of Nano-11047 on Polyamine Metabolism Enzymes
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Enzyme Cell Line Treatment
Concentrati
on (µg/mL)

Incubation
Time
(hours)

Observed
Effect

ODC H157 Nano-11047 20 72

Activity

reduced to

<20% of

untreated

cells

SSAT H157 Nano-11047 20 72

Significant

induction of

enzyme

activity

SMOX A549 Nano-11047 10, 20 48

Concentratio

n-dependent

induction of

mRNA and

enzyme

activity

Quantitative data sourced from experiments measuring enzyme activity and mRNA expression

levels.[1][2]

Table 3: Release Kinetics of PG-11047 from Nano-11047

Parameter Value Conditions

Kinetic Model First-Order

0.1 M phosphate-buffered

D2O/acetone-d6 (3/2, v/v, pH

7.4) with 100 mM DTT at 25°C

Rate Constant (k) 3.4 x 10⁻³ min⁻¹

Half-life (t₁/₂) 203 minutes
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Release kinetics were determined by monitoring the degradation of Nano-11047 via ¹H-NMR.

[1]

Experimental Protocols
Protocol 1: Synthesis of Nano-11047
This protocol describes the synthesis of Nano-11047 from its parent compound, PG-11047,

using a self-immolative disulfide linker.

Materials:

PG-11047

bis(2-hydroxyethyl) disulfide (BHED)

1,1'-carbonyldiimidazole (CDI)

Dichloromethane (DCM)

Tetrahydrofuran (THF)

Ice bath

Reaction vessel

Procedure:

Dissolve bis(2-hydroxyethyl) disulfide in a mixture of dichloromethane (DCM) and

tetrahydrofuran on an ice bath.

Add a solution of 1,1'-carbonyldiimidazole in DCM to the reaction mixture.

Incubate the reaction on ice for 1 hour.

Add PG-11047 in DCM to the reaction mixture.

Allow the reaction to proceed at 45°C for 18 hours.
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Purify the resulting Nano-11047 formulation.

Protocol 2: Cell Viability Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of Nano-11047

on cancer cell lines.

Start Plate H157 or A549 cells
in 96-well plates

Incubate for 24h
(allow cells to attach)

Treat cells with increasing
concentrations of Nano-11047 Incubate for 96h Perform Trypan Blue

exclusion assay
Count viable cells

using a hemocytometer
Analyze data and
determine IC50 End

Click to download full resolution via product page

Caption: Workflow for a cell viability assay with Nano-11047.

Materials:

H157 or A549 NSCLC cells

Complete culture medium

96-well plates

Nano-11047

Trypan Blue solution

Hemocytometer or automated cell counter

Procedure:

Seed H157 or A549 cells in 96-well plates at an appropriate density and allow them to attach

for 24 hours.

Prepare serial dilutions of Nano-11047 in complete culture medium.

Remove the existing medium from the cells and add the medium containing different

concentrations of Nano-11047. Include untreated control wells.
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Incubate the plates for 96 hours.

After incubation, harvest the cells by trypsinization.

Stain the cells with Trypan Blue.

Count the number of viable (unstained) cells using a hemocytometer or an automated cell

counter.

Calculate the percentage of cell growth inhibition relative to the untreated control and

determine the IC50 value.

Protocol 3: ODC Enzyme Activity Assay
This protocol measures the effect of Nano-11047 on the activity of ornithine decarboxylase

(ODC).

Materials:

H157 cells

Nano-11047 (20 µg/mL)

Cell lysis buffer

Radiolabeled ornithine ([¹⁴C]ornithine)

Scintillation counter

Procedure:

Treat H157 cells with 20 µg/mL of Nano-11047 for 72 hours.

Lyse the treated and untreated control cells.

Determine the protein concentration of the cell lysates.

Incubate a portion of the cell lysate with radiolabeled ornithine.
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Measure the decarboxylation of ornithine by quantifying the released [¹⁴C]CO₂ using a

scintillation counter.

Normalize the ODC activity to the protein concentration of the lysate.

Compare the ODC activity of treated cells to that of untreated cells.

Protocol 4: SSAT and SMOX Enzyme Activity Assays
This protocol provides a general framework for assessing the activity of the polyamine catabolic

enzymes SSAT and SMOX.

Materials:

H157 (for SSAT) or A549 (for SMOX) cells

Nano-11047

Substrates: Acetyl-CoA (for SSAT), Spermine (for SMOX)

Detection reagents (e.g., for quantifying H₂O₂ production in the SMOX assay)

Plate reader or other appropriate detection instrument

Procedure:

Treat cells with the desired concentrations of Nano-11047 for the specified duration (72

hours for SSAT in H157 cells, 48 hours for SMOX in A549 cells).

Prepare cell lysates from treated and untreated control cells.

For SSAT activity: Incubate the cell lysate with a suitable substrate (e.g., spermidine) and

[¹⁴C]acetyl-CoA. Measure the transfer of the radiolabeled acetyl group.

For SMOX activity: Incubate the cell lysate with spermine as the substrate. Measure the

production of H₂O₂ using a fluorescent or colorimetric assay.

Normalize the enzyme activity to the total protein concentration in the lysate.
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Analyze the data to determine the fold-induction of enzyme activity compared to untreated

controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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